N'-[(E)-(5-bromothiophen-2-yl)methylidene]heptanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, and a hydrazide functional group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and heptanohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxides or sulfoxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and hydrazone group can form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE
- N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]HEPTANOHYDRAZIDE is unique due to its specific combination of a brominated thiophene ring and a hydrazone group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
Molecular Formula |
C12H17BrN2OS |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]heptanamide |
InChI |
InChI=1S/C12H17BrN2OS/c1-2-3-4-5-6-12(16)15-14-9-10-7-8-11(13)17-10/h7-9H,2-6H2,1H3,(H,15,16)/b14-9+ |
InChI Key |
QPMADYZKZSAGQR-NTEUORMPSA-N |
Isomeric SMILES |
CCCCCCC(=O)N/N=C/C1=CC=C(S1)Br |
Canonical SMILES |
CCCCCCC(=O)NN=CC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.